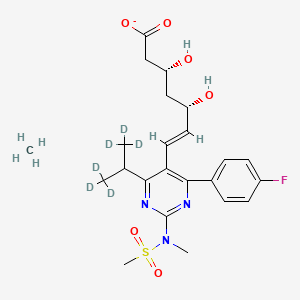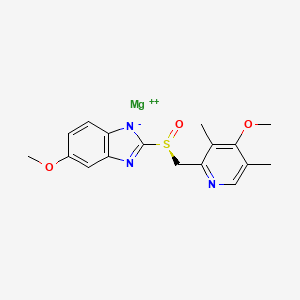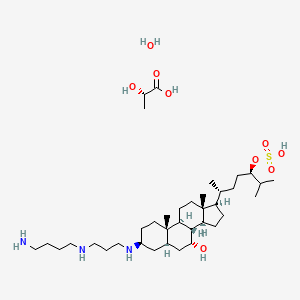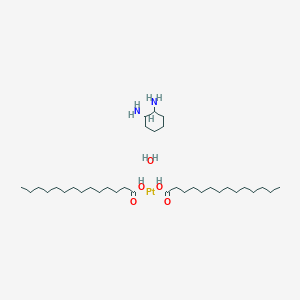![molecular formula C17H21MgN3O3S B10800311 magnesium;hydride;6-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole](/img/structure/B10800311.png)
magnesium;hydride;6-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;hydride;6-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole is a complex organic compound with potential applications across various scientific fields. This compound's unique structure makes it a point of interest in medicinal chemistry, pharmacology, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;hydride;6-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole typically involves the following steps:
Starting Materials: : The synthesis begins with the preparation of 6-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole.
Reaction with Magnesium Hydride: : This precursor is then reacted with magnesium hydride under controlled conditions. The reaction requires specific temperature and pressure conditions to ensure the proper formation of the final compound.
Industrial Production Methods
On an industrial scale, the production of this compound involves large-scale reactors and stringent quality control measures. Key steps include:
Large-Scale Synthesis: : Using bulk quantities of starting materials.
Purification Processes: : Employing crystallization, filtration, and chromatography to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;hydride;6-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole undergoes several types of chemical reactions, such as:
Oxidation: : Where the compound reacts with oxidizing agents.
Reduction: : Involving the addition of hydrogen or removal of oxygen.
Substitution Reactions: : Including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: : Like potassium permanganate and hydrogen peroxide.
Reducing Agents: : Including sodium borohydride and lithium aluminum hydride.
Solvents and Catalysts: : Various solvents (e.g., dimethyl sulfoxide) and catalysts (e.g., palladium on carbon) to facilitate reactions.
Major Products Formed
The reactions can yield a variety of products, depending on the specific conditions employed. For example:
Oxidation Products: : Oxidized derivatives of the parent compound.
Reduction Products: : Hydrogenated forms and deoxygenated derivatives.
Applications De Recherche Scientifique
Chemistry
Magnesium;hydride;6-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole serves as a reagent and catalyst in organic synthesis, particularly in the formation of complex molecular structures.
Biology
In biological research, this compound is used to study enzyme interactions and receptor binding due to its unique molecular properties.
Medicine
Pharmacological studies investigate this compound for its potential therapeutic benefits, particularly in the treatment of gastrointestinal disorders and as an anti-inflammatory agent.
Industry
Industrially, it is used in the production of specialty chemicals and as a component in advanced material manufacturing processes.
Mécanisme D'action
The mechanism of action of magnesium;hydride;6-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole involves:
Molecular Targets: : Targeting specific enzymes and receptors in biological systems.
Pathways Involved: : Modulating pathways related to inflammation, cell signaling, and metabolic processes.
Comparaison Avec Des Composés Similaires
Comparison
Compared to other compounds with similar structures, magnesium;hydride;6-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole stands out due to its enhanced stability and specific reactivity patterns.
List of Similar Compounds
6-methoxy-1H-benzimidazole
4-methoxy-3,5-dimethylpyridin-2-yl methyl sulfone
Magnesium hydride
This unique compound showcases its potential across multiple fields due to its distinctive chemical properties and versatile applications.
Propriétés
Formule moléculaire |
C17H21MgN3O3S |
|---|---|
Poids moléculaire |
371.7 g/mol |
Nom IUPAC |
magnesium;hydride;6-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole |
InChI |
InChI=1S/C17H19N3O3S.Mg.2H/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;;/h5-8H,9H2,1-4H3,(H,19,20);;;/q;+2;2*-1/t24-;;;/m0.../s1 |
Clé InChI |
BNDPEYXRMGMUDP-VRMKZKMYSA-N |
SMILES isomérique |
[H-].[H-].CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C(N2)C=C(C=C3)OC.[Mg+2] |
SMILES canonique |
[H-].[H-].CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoate;methane](/img/structure/B10800239.png)
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(E)-(2-ethyl-1,1-dioxido-5-isothiazolidinylidene)methyl]-](/img/structure/B10800249.png)
![[(1S,2R,3R,4R,5S,6S,7S,8R,9R,13R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10800253.png)

![4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;2,3-dihydroxybutanedioic acid](/img/structure/B10800270.png)
![3-methylbutyl 2-[[2-[[6-amino-2-[[2-[1-[2-(3-methylbutoxy)naphthalen-1-yl]naphthalen-2-yl]oxyacetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoate;dihydrochloride](/img/structure/B10800273.png)
![[(1S,2S,3R,4R,5S,6S,7S,8R,9S,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10800276.png)

![3-Methylbutyl 2-[[2-[[6-amino-2-[[2-[1-[2-(3-methylbutoxy)naphthalen-1-yl]naphthalen-2-yl]oxyacetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoate](/img/structure/B10800290.png)
![2-[(7S)-7-[(4-fluorophenyl)sulfonyl-methylamino]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]acetic acid](/img/structure/B10800300.png)


![sodium;ethylcarbamoyl-[3-[4-[(5-formyl-4-methoxy-2-phenylimidazol-1-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylazanide](/img/structure/B10800321.png)
![(14S,27S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B10800326.png)
